molecular formula C21H17N5O5 B11522118 N,2-bis(2-methylphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

N,2-bis(2-methylphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

Cat. No.: B11522118
M. Wt: 419.4 g/mol
InChI Key: JEVFVMJPIXUEIB-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and nitro groups

Preparation Methods

The synthesis of 2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the nitration of an aromatic compound, followed by amination and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The aromatic rings can undergo electrophilic substitution reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE include other nitroaromatic compounds and indazole derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

Molecular Formula

C21H17N5O5

Molecular Weight

419.4 g/mol

IUPAC Name

1-hydroxy-N,2-bis(2-methylphenyl)-4,6-dinitroindazol-3-imine

InChI

InChI=1S/C21H17N5O5/c1-13-7-3-5-9-16(13)22-21-20-18(11-15(25(28)29)12-19(20)26(30)31)24(27)23(21)17-10-6-4-8-14(17)2/h3-12,27H,1-2H3

InChI Key

JEVFVMJPIXUEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=CC=C4C)O

Origin of Product

United States

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